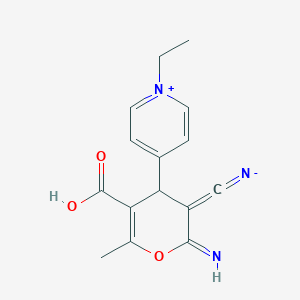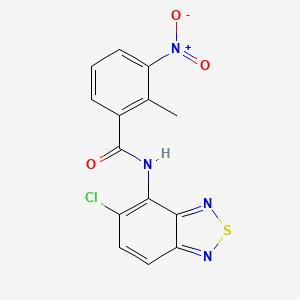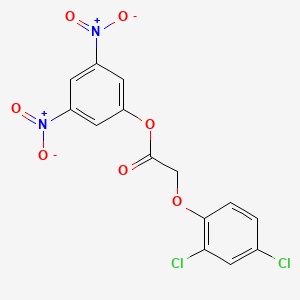![molecular formula C25H23ClN2O4 B15021801 N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B15021801.png)
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide is a complex organic compound that features a benzoxazole ring, a chlorinated phenyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the chlorinated phenyl group and the dimethoxybenzamide moiety. Key reagents and conditions include:
Benzoxazole Formation: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the coupling of the benzoxazole intermediate with 2,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)benzoxazole share the benzoxazole core and exhibit similar chemical properties.
Dimethoxybenzamides: Compounds such as 3,4-dimethoxybenzamide have similar functional groups and can undergo comparable chemical reactions.
Uniqueness
N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23ClN2O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23ClN2O4/c1-14(2)15-5-10-22-21(11-15)28-25(32-22)19-12-16(6-9-20(19)26)27-24(29)18-8-7-17(30-3)13-23(18)31-4/h5-14H,1-4H3,(H,27,29) |
InChI Key |
DEDSLNXFMNHCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![1,1'-Decane-1,10-diylbis[3-(3-methylphenyl)urea]](/img/structure/B15021721.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol](/img/structure/B15021741.png)

![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021750.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)
![N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
![4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B15021788.png)
![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide](/img/structure/B15021807.png)

